1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a piperidine ring, and a dioxoisoindoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.
Coupling with piperidine-4-carboxamide: The sulfonyl chloride is then reacted with piperidine-4-carboxamide under basic conditions to form the sulfonamide linkage.
Introduction of the dioxoisoindoline moiety: This step involves the reaction of the intermediate with 2-methyl-1,3-dioxoisoindoline under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups in the dioxoisoindoline moiety.
Substitution: The chlorothiophene ring may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
- 1-((5-bromothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
- 1-((5-fluorothiophen-2-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-22-18(25)13-3-2-12(10-14(13)19(22)26)21-17(24)11-6-8-23(9-7-11)30(27,28)16-5-4-15(20)29-16/h2-5,10-11H,6-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGUHSFHDHAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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